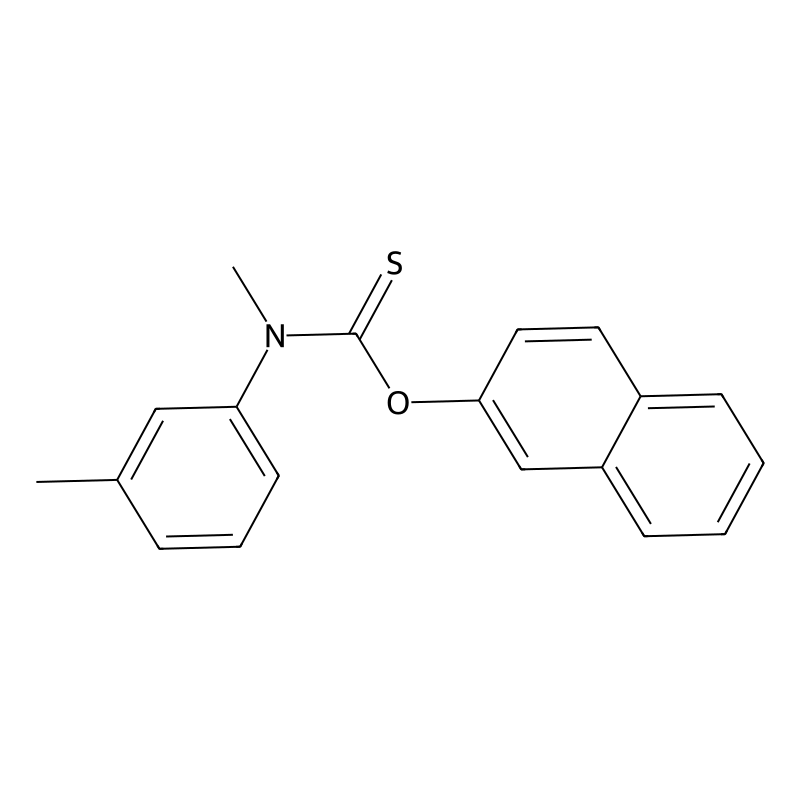

Tolnaftate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tolnaftate is a highly lipophilic, synthetic thiocarbamate antifungal agent that functions as a selective inhibitor of squalene epoxidase, a critical enzyme in fungal ergosterol biosynthesis [1]. Practically insoluble in water (approx. 0.00054 mg/mL) but soluble in chloroform and ether, it is predominantly procured for topical dermatological applications[2]. As an FDA Category 1 GRASE (Generally Recognized as Safe and Effective) ingredient, it represents a foundational baseline material for over-the-counter (OTC) tinea treatments, prioritizing regulatory ease and established formulation pathways over frontier novelty [1].

Generic substitution of Tolnaftate with other antifungal classes fails due to distinct mechanistic, solubility, and regulatory profiles. While allylamines like terbinafine also inhibit squalene epoxidase and exhibit higher absolute potency, they possess different physicochemical properties and patent/regulatory histories that complicate 1:1 substitution in established OTC monographs[1]. Conversely, substituting with broad-spectrum azoles (e.g., clotrimazole) alters the mechanistic target to 14-alpha-demethylase; furthermore, Tolnaftate is highly specific to dermatophytes like Trichophyton but lacks efficacy against Candida, making it non-interchangeable where targeted dermatophyte activity without yeast disruption is desired [2]. Finally, while newer thiocarbamates like liranaftate offer higher potency, they lack Tolnaftate’s GRASE monograph status, meaning substitution would trigger costly New Drug Application (NDA) requirements [3].

Squalene Epoxidase Target Engagement vs. Allylamines

Tolnaftate acts as a specific inhibitor of squalene epoxidase in dermatophytes. In microsomal assays of Trichophyton rubrum, Tolnaftate demonstrated an IC50 of 51.5 nM [1]. While the allylamine terbinafine exhibits a lower IC50 (15.8 nM), Tolnaftate provides a structurally distinct thiocarbamate scaffold that achieves potent nanomolar target inhibition without the formulation constraints associated with allylamines[1].

| Evidence Dimension | Squalene epoxidase inhibition (IC50) |

| Target Compound Data | Tolnaftate IC50 = 51.5 nM |

| Comparator Or Baseline | Terbinafine IC50 = 15.8 nM |

| Quantified Difference | Terbinafine is ~3.2x more potent at the enzyme level, but Tolnaftate maintains strong nanomolar efficacy. |

| Conditions | T. rubrum microsomal squalene epoxidase assay. |

Validates Tolnaftate as a highly effective, non-allylamine squalene epoxidase inhibitor for dermatophyte-targeted topical formulations.

Aqueous Solubility Enhancement via Cyclodextrin Complexation

Tolnaftate is inherently lipophilic with extremely low aqueous solubility (approx. 0.00054 mg/mL), historically limiting it to suspension formulations. However, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) yields a 1:1 complex (stability constant up to 1860 M-1) that increases saturation solubility by 10 to 13-fold in water [1]. This allows for the procurement of Tolnaftate for advanced aqueous delivery systems, overcoming traditional suspension limitations [1].

| Evidence Dimension | Aqueous saturation solubility |

| Target Compound Data | Tolnaftate-HP-β-CD complex (10–13-fold increase) |

| Comparator Or Baseline | Free Tolnaftate (0.00054 mg/mL) |

| Quantified Difference | 10 to 13-fold solubility enhancement. |

| Conditions | Distilled water and 0.1 N HCl, phase solubility studies. |

Directs procurement toward cyclodextrin-compatible APIs for advanced aqueous delivery systems rather than relying on traditional greasy ointments or unstable suspensions.

Regulatory Pathway and Market Access (GRASE Status)

In procurement, regulatory friction is a major cost driver. Tolnaftate is an established FDA Category 1 GRASE (Generally Recognized as Safe and Effective) active ingredient under the final OTC antifungal monograph[1]. While newer thiocarbamate analogs like Liranaftate exhibit stronger in vitro antidermatophytic activity (MIC < 0.05 mg/mL), they require complex New Drug Application (NDA) pathways[1]. Tolnaftate allows formulators to bypass NDA requirements for OTC topical antifungals, drastically reducing time-to-market [1].

| Evidence Dimension | Regulatory approval pathway |

| Target Compound Data | Tolnaftate (Category 1 GRASE OTC Monograph) |

| Comparator Or Baseline | Liranaftate (Requires NDA / Rx-to-OTC switch) |

| Quantified Difference | Monograph compliance vs. full NDA clinical requirement. |

| Conditions | US FDA OTC Topical Antifungal Monograph. |

Makes Tolnaftate the preferred procurement choice for rapid-to-market OTC tinea formulations over newer, off-monograph analogs.

OTC Topical Antifungal Formulations (Creams, Powders, Sprays)

Leveraging its GRASE status for rapid commercialization of tinea pedis and tinea corporis treatments without the need for new clinical trials [1].

Advanced Aqueous Delivery Systems (Nail Lacquers)

Utilizing cyclodextrin or PEG-complexed Tolnaftate to formulate high-penetration, non-suspension treatments for ungual dermatophytosis, overcoming the API's native lipophilicity [2].

Non-Azole Dermatophyte-Specific Therapeutics

Selected when avoiding azole-class resistance or when targeting Trichophyton species specifically without needing anti-Candida activity, ensuring targeted efficacy [3].

References

- [1] The Tetra Corporation. 'Tolnaftate's Remarkable Transformation.' 2019.

- [2] Shah, et al. 'Inclusion Complexes of Tolnaftate with β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin.' Journal of Pharmaceutical Sciences, 1995.

- [3] Hiratani, T., et al. (1991). Antimicrobial Agents and Chemotherapy, 35(3), 506-510.

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

111 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 77 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 39 of 77 companies with hazard statement code(s):;

H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (89.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (89.74%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (89.74%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Drug Classes

Pharmacology

Tolnaftate is a thiocarbamate derivative with either fungicidal or fungistatic property. Tolnaftate is a selective, reversible and non-competitive inhibitor of membrane-bound squalene-2,3- epoxidase, an enzyme involved in the biosynthesis of ergosterol. Inhibition leads to the accumulation of squalene and a deficiency in ergosterol, an essential component of fungal cell walls, thereby increasing membrane permeability, disrupting cellular organization and causing cell death. In addition, this agent may also distort the hyphae and stunts mycelial growth in susceptible fungi.

MeSH Pharmacological Classification

ATC Code

D01 - Antifungals for dermatological use

D01A - Antifungals for topical use

D01AE - Other antifungals for topical use

D01AE18 - Tolnaftate

Mechanism of Action

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

General Manufacturing Information

Dates

FRET-ting over Inactivation

Gabriela K PopescuPMID: 33159893 DOI: 10.1016/j.bpj.2020.10.015

Abstract

Many XCI-ting routes to reach the eXACT dose

Jean-François Ouimette, Claire RougeullePMID: 33257807 DOI: 10.1038/s41556-020-00608-3

Abstract

[Influence on orbicularis oculi muscle in the patients with facial neuritis treated with the penetra-ting needling at Cuanzhu (BL2) and Yuyao (EX-HN4) combined with the perpendicular needling at Shenmai (BL62)]

Li-Wei Xu, Xing-Miao Quan, Chun-Xia Song, Yu-Lan Liu, Hong-Yan XuPMID: 32959557 DOI: 10.13702/j.1000-0607.190894

Abstract

To explore the therapeutic effect on incomplete eyelid in the patients with facial neuritis treated with the penetrating needling at Cuanzhu (BL2) and Yuyao (EX-HN4) combined with the perpendicular needling at Shenmai (BL62).A total of 64 patients with facial neuritis, in compliance with the inclusion criteria, were randomized into a treatment group and a control group, with 32 cases in each. In the treatment group, the penetrating needling was applied to BL2 and EX-HN4 on the affected side, combined with the perpendicular needling at bilateral BL62. Besides, on the affected side, the penetrating needling was applied from Yangbai (GB14) toward four directions, named Shangxing (GV23), Touwei (ST8), Cuanzu (BL2) and Sizukong (TE23), the mutual penetrating needling was adopted between Dicang (ST4) and Jiache (ST6). Between Yingxiang (LI20) and Xiaguan (ST7), a row-arranged needling technique was applied. All of the needles were retained for 10 to 30 min in each treatment. The treatment was given once daily and the treatment for 10 days was as 1 course. A total of 2 courses of treatment were required. In the control group, prednisone acetate (30 mg/d), was administered consecutively for 5 days. Afterward, the dose was reduced to be 10 mg/d and the medication stopped after taking consecutively for 1 week. Muscular injection with vitamin B

(0.5 mg) and B

(0.1 mg) was given, once daily. 10 days later, vitamin B1 was taken for oral administration, 10 mg each time, three times a day, for 10 days totally. Before and after the treatment, the clinical effect was compared between the two groups in terms of the analysis on the Hourse-Brackman (H-B) grade of facial nerve function, the distance between the upper and the lower eyelids, muscle strength, degree of eyelid closure and electromyogram (EMG).

The total effective rate of treatment group was 96.9 % (31/32), better than 84.4%(27/32) in the control group (

<0.05). After treatment, in the treatment group, the distance between the upper and lower eyelids, the muscle strength, the degree of eyelid closure, the wave amplitude of motor nerve conduction and the latent period, as well as the blink reflex were all improved as compared with those before the treatment (

<0.01,

<0.05). In the control group, the distance between the upper and lower eyelids, the muscle strength, the degree of eyelid closure, the latent period of motor nerve conduction and the blink reflex were all improved as compared with those before the treatment (

<0.01,

<0.05). After the treatment, the results of the distance between the upper and lower eyelids, the muscle strength, the degree of eyelid closure, the wave amplitude of motor nerve conduction and the latent period, as well as the blink reflex in the treatment group were all better than those in the control group (

<0.05,

<0.01).

The treatment with the penetrating needling at Cuanzhu (BL2) and Yuyao (EX-HN4) combined with the perpendicular needling at Shenmai (BL62) greatly promotes the recovery of orbicularis oculi muscle in the patients with facial neuritis, reduces the complications and presents the satisfactory clinical effect.

Tolnaftate inhibits ergosterol production and impacts cell viability of Leishmania sp

Eduardo Seiji Yamamoto, Jéssica Adriana de Jesus, Adriana Bezerra-Souza, Juliana R Brito, João Henrique G Lago, Márcia Dalastra Laurenti, Luiz Felipe Domingues PasseroPMID: 32653607 DOI: 10.1016/j.bioorg.2020.104056

Abstract

Leishmaniasis is an infectious disease caused by protozoan parasites of the genus Leishmania. The treatment of all forms of leishmaniasis relies on first-line drug, pentavalent antimonial, and in cases of drug failure, the second-line drug amphotericin B has been used. Besides the high toxicity of drugs, parasites can be resistant to antimonial in some areas of the World, making it necessary to perform further studies for the characterization of new antileishmanial agents. Thus, the aim of the present work was to evaluate the leishmanicidal activity of tolnaftate, a selective reversible and non-competitive inhibitor of the fungal enzyme squalene epoxidase, which is involved in the biosynthesis of ergosterol, essential to maintain membrane physiology in fungi as well as trypanosomatids. Tolnaftate eliminated promastigote forms of L. (L.) amazonensis, L. (V.) braziliensis and L. (L.) infantum (EC~ 10 μg/mL and SI ~ 20 for all leishmanial species), and intracellular amastigote forms of all studied species (EC

~ 23 μg/mL in infections caused by dermatotropic species; and 11.7 μg/mL in infection caused by viscerotropic species) with high selectivity toward parasites [SI ~ 8 in infections caused by dermatotropic species and 17.4 for viscerotropic specie]. Promastigote forms of L. (L.) amazonensis treated with the EC

of tolnaftate displayed morphological and physiological changes in the mitochondria and cell membrane. Additionally, promastigote forms treated with tolnaftate EC

reduced the level of ergosterol by 5.6 times in comparison to the control parasites. Altogether, these results suggest that tolnaftate has leishmanicidal activity towards Leishmania sp., is selective, affects the cell membrane and mitochondria of parasites and, moreover, inhibits ergosterol production in L. (L.) amazonensis.

UPLC-based assay to assess the hydrophobicity of Antibody-Drug Conjugate (ADC) payloads

Ilona Pysz, Paul J M Jackson, David J Barlow, Khondaker Miraz Rahman, David E ThurstonPMID: 32361467 DOI: 10.1016/j.jchromb.2020.122075

Abstract

Antibody-Drug Conjugates (ADCs) consist of antibodies attached to cytotoxic small molecules or biological agents (i.e., payloads) through chemical linkers which may be cleavable or non-cleavable. The development of new ADCs is challenging, particularly the process of attaching the linker-payload construct to the antibody (i.e., the conjugation process). One of the major problems associated with conjugation is high hydrophobicity of the payload which can lead to low yields of the ADC through aggregation and/or lower than desired Drug-Antibody Ratios (DARs). We report here a UPLC-based assay that can be used to study the physicochemical properties of ADC payloads at an early stage of development, and to provide information on whether the hydrophilic-hydrophobic balance is suitable for conjugation or further physicochemical optimization is required. The assay is relatively simple to establish and should be of use to those working in the ADC area.Coupling of liquid-liquid extraction and mathematical filtration techniques for the separation and quantification of five components in semisolid dosage form with severely overlapped spectra

Hayam M Lotfy, Nesma M FahmyPMID: 32276225 DOI: 10.1016/j.saa.2020.118299

Abstract

Quadriderm cream was a combination of four components; Clioquinol (CLIO), Betamethasone (BETA), Tolnaftate (TOL), Gentamicin (GEN) in addition to the preservative Chlorocresol (CC). Four components CLIO, TOL, BETA, and CC were extracted in methanol and determined by mathematic filtration spectrophotometric techniques. The partially overlapped spectrum of CLIO was determined by constant value, constant multiplication, and concentration value methods then eliminated via spectrum subtraction (SS) to get the resolved ternary mixture of TOL, BETA, and CC with severely overlapping spectra. TOL was determined by derivative ratio at zero crossing point of BETA using CC as a divisor. While, BETA could be determined using TOL as a divisor at zero crossing of CC. BETA and CC were obtained using novel (DDFS) followed by SS. By applying these novel procedures, the DD

spectrum of each component alone was recovered where P

was directly proportional to its concentration. Liquid-liquid extraction technique was used for the semisolid dosage form where GEN was extracted with a mixture of chloroform: water (50:50, v/v); and the induced fluorescence obtained by derivatization with o-phthalaldehyde was measured at 419 nm after excitation at 359 nm. Accuracy and precision testing of the developed methods showed good results. Specificity of the methods was ensured and was successfully applied for the analysis of pharmaceutical formulation of the five components in combination. ICH guidelines were used for validation of the proposed methods. Statistical data were calculated, and the results were satisfactory revealing no significant difference regarding accuracy and precision.

Novel spectral manipulations for determinations of Tolnaftate along with related toxic compounds: Drug profiling and a comparative study

Raghda A Emam, Maha M Abdelrahman, Eglal A Abdelaleem, Nouruddin W AliPMID: 31284238 DOI: 10.1016/j.saa.2019.117290

Abstract

A comparative study using novel quadruple divisor and mean centering of ratio spectra spectrophotometric methods was developed for resolution of five- component mixture of Tolnaftate, β-naphthol (Tolnaftate alkaline degradation product and its toxic impurity), methyl(m-tolyl)carbamic acid (Tolnaftate alkaline degradation product), N-methyl-m-toluidine (Tolnaftate toxic impurity) and methyl paraben (as a preservative). For the novel quadruple divisor method, each component in the quinary mixture was determined by dividing the quinary mixture spectrum by a sum of standard spectrum of equal concentration of the other four components as a quadruple divisor. First derivative of each ratio spectra was then obtained which allowed selective determination of each component without interference from other components in the mixture. The second method was mean centering of ratio spectra that depended on utilizing the mean centered ratio spectra in four successive steps leading to enhancement of the signal to noise ratio. The absorption spectra of the five studied components were recorded in the wavelength range of 210-350 nm. The mean centered fourth ratio spectra amplitudes for each component were used for its determination. The developed methods were successfully applied for determination of laboratory prepared quinary mixtures to ensure method's specificity, then, were further applied on Tinea Cure® cream where no interference from excipients. For the first time, Tolnaftate was determined along with its toxic impurity; β-naphthol, that could be absorbed by the skin, causing systemic toxic effects, unlike Tolnaftate that poorly absorbed, indicating the significance of this work. The proposed methods were statistically compared with each other and with the reference method. Furthermore, ICH guidelines were followed for their validation.Efficacy of topical clotrimazole vs. topical tolnaftate in the treatment of otomycosis. A randomized controlled clinical trial

Lesly Jimenez-Garcia, Erika Celis-Aguilar, Gaudencio Díaz-Pavón, Victor Muñoz Estrada, Ángel Castro-Urquizo, Nemiliztli Hernández-Castillo, Ernesto Amaro-FloresPMID: 30826311 DOI: 10.1016/j.bjorl.2018.12.007

Abstract

Otomycosis, an infection of the ear canal by fungi, is prevalent in hot and humid weather. Nevertheless, there is not sufficient evidence for the effectiveness of different topical antifungal treatments. Tolnaftate, is a topical antifungal agent described to be effective in the treatment of otomycosis. Currently there are not sufficient studies that prove its efficacy.To compare the efficacy of clotrimazole and tolnaftate administration in the treatment of otomycosis.

A controlled, randomized and open clinical trial included patients diagnosed with fungal external otitis who were treated with topical antifungals, randomized into two treatment groups: (1) clotrimazole cream; (2) tolnaftate solution. They were microscopically evaluated at one and two weeks of treatment to determine resolution of disease. Recurrence and complications were recorded. Demographic and clinical variables were collected and analyzed. Follow-up and final outcomes (absence of infection) were compared between groups.

Forty eight patients were included, 28 in the clotrimazole group and 20 in the tolnaftate group. Spring was the weather most commonly associated with otomycosis, while otic manipulation was the risk factor more common in both groups. Predominant symptoms were itching and otic fullness. Aspergillus niger organism was isolated most frequently. Treatment with clotrimazole resulted in 75% resolution vs 45% resolution with treatment with tolnaftate at one week of treatment (p=0.007). The Tolnaftate treatment group demonstrated higher recurrence rates and treatment failures, 20% and 15% respectively.

Clotrimazole cream treatment is more effective than tolnaftate for uncomplicated otomycosis. More studies are needed to corroborate our results.

C(h)AR-ting a new course in incurable lymphomas: CAR T cells for mantle cell and follicular lymphomas

Caron A Jacobson, Marcela V MausPMID: 33232481 DOI: 10.1182/bloodadvances.2020003391

Abstract

Chimeric antigen receptor (CAR) T-cell therapy targeting CD19 has transformed the natural history of relapsed and refractory B-cell acute lymphoblastic leukemia and aggressive B-cell non-Hodgkin lymphoma. Based on these results, CD19 CAR T cells have since been tested in largely incurable lymphomas, including mantle cell lymphoma, follicular lymphoma, and marginal zone lymphoma, with promising early results that raise the question of whether this cellular immunotherapy could have curative potential and change the natural history of these diseases. This article reviews these results and this hypothesis.Novel therapeutic compounds for prostate adenocarcinoma treatment: An analysis using bioinformatic approaches and the CMap database

Kai Li, Jingyuan Fan, Xinyi Qin, Qingjun WeiPMID: 33371142 DOI: 10.1097/MD.0000000000023768

Abstract

Prostate adenocarcinoma is the most frequently diagnosed malignancy, particularly for people >70 years old. The main challenge in the treatment of advanced neoplasm is bone metastasis and therapeutic resistance for known oncology drugs. Novel treatment methods to prolong the survival time and improve the life quality of these specific patients are required. The present study attempted to screen potential therapeutic compounds for the tumor through bioinformatics approaches, in order to provide conceptual treatment for this malignant disease.Differentially expressed genes were obtained from the Gene Expression Omnibus database and submitted into the Connectivity Map database for the detection of potentially associated compounds. Target genes were extracted from the search results. Functional annotation and pathway enrichment were performed for the confirmation. Survival analysis was used to measure potential therapeutic effects.

It was revealed that 3 compounds (vanoxerine, tolnaftate, and gabexate) may help to prolong the disease-free survival time from tumor metastasis of patients with the tumor. A total of 6 genes [also-keto reductase family 1 member C3 (AKR1C3), collagen type III α 1 chain (COL3A1), lipoprotein lipase (LPL), glucuronidase, β pseudogene 11 (GUSBP11), apolipoprotein E (APOE), and collagen type I α 1 chain (COL1A1)] were identified to be the potential therapeutic targets for the aforementioned compounds.

In the present study, it was speculated that 3 compounds may function as the potential therapeutic drugs of bone metastatic prostate adenocarcinoma; however, further studies verifying vitro and in vivo are necessary.